Baccatin III is a natural product found in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.
Baccatin III is a compound obtained from the needles of the Taxus baccata tree that is used as a precursor of paclitaxel.
Baccatin III
CAS No.: 27548-93-2
Cat. No.: VC21348809
Molecular Formula: C31H38O11
Molecular Weight: 586.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 27548-93-2 |
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Molecular Formula | C31H38O11 |
Molecular Weight | 586.6 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
Standard InChI Key | OVMSOCFBDVBLFW-VHLOTGQHSA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Appearance | White to Off-White Solid |
Melting Point | >206°C |
Chemical Properties and Structure
Baccatin III has the molecular formula C31H38O11 . Its structure consists of a complex tetracyclic framework with multiple functional groups including hydroxyl, acetoxy, and benzoate moieties. The core taxane ring system provides the fundamental scaffold upon which the various functional groups are arranged to create this bioactive molecule.
A closely related compound, 10-Deacetylbaccatin III (10-DAB III), has the molecular formula C29H36O10 and a molecular weight of 544.59 g/mol . This compound differs from Baccatin III by the absence of an acetyl group at the C-10 position and is itself an important intermediate in paclitaxel synthesis.
Table 1: Chemical Properties of Baccatin III and Related Compounds
10-Deacetylbaccatin III is described as an immiscible organic compound that is soluble in methanol but insoluble in water, making organic solvents the preferred medium for working with this compound .
Natural Sources and Isolation
Baccatin III is naturally produced by and isolated from various Taxus species, particularly Taxus baccata (European yew) . The extraction process typically involves isolation from the needles and bark of these yew trees, allowing for a renewable source of this valuable compound without necessitating the destruction of the entire tree.
Similarly, 10-Deacetylbaccatin III is also isolated from Taxus baccata . These compounds represent significant natural products in pharmaceutical development, as they provide essential starting materials for the semisynthesis of various taxane-based chemotherapeutic agents.
The availability of these natural compounds has been crucial in the development of sustainable production methods for paclitaxel and related anticancer drugs. Instead of relying solely on extraction of paclitaxel directly from yew trees (which would require destruction of large numbers of slow-growing trees), pharmaceutical companies can use the more abundant Baccatin III and 10-Deacetylbaccatin III from renewable sources as starting materials for semisynthetic production.
Role in Paclitaxel Synthesis
One of the most significant aspects of Baccatin III is its role as a precursor for the semisynthesis of paclitaxel . The core taxane ring structure present in Baccatin III serves as the foundation for building the more complex paclitaxel molecule through chemical modifications .
Similarly, 10-Deacetylbaccatin III is described as an intermediate in the synthesis of paclitaxel and its derivatives . These compounds are valuable in pharmaceutical production because they provide a more sustainable and economically viable pathway to producing taxane-based chemotherapeutic agents compared to direct extraction of paclitaxel from natural sources.
The semisynthetic approach using Baccatin III and related compounds has several advantages:
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It reduces the environmental impact by decreasing the need for harvesting large amounts of yew tree material
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It provides a more consistent supply of the pharmaceutical compounds
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It allows for modifications to improve drug properties such as solubility, bioavailability, and efficacy
Biological Activities and Anticancer Properties
Apoptotic Effects in Cancer Cells
Research has demonstrated that Baccatin III possesses significant biological activities, particularly in relation to cancer cells. Studies have shown that Baccatin III can induce apoptotic cell death in various cancer cell lines, including BCap37 (a human breast cancer cell line) and KB cells (derived from human epidermoid carcinoma) .
Interestingly, while paclitaxel primarily induces apoptosis through microtubule bundling and G2/M cell cycle arrest, Baccatin III appears to operate through a different mechanism. Research has shown that Baccatin III has less effect on microtubule bundling and G2/M arrest compared to paclitaxel . Instead, Baccatin III-induced apoptotic events occur predominantly in cells in other phases of the cell cycle, suggesting a distinct mechanism of action .
This finding implies that the core taxane ring structure present in Baccatin III may play a critical role in inducing cell death through mechanisms that can operate independently of the microtubule-stabilizing effects typically associated with paclitaxel . This distinction could have important implications for developing new anticancer agents that can overcome resistance mechanisms associated with traditional taxane-based therapies.
Comparison with Related Compounds
Baccatin III shares structural similarities with several related compounds in the taxane family, including paclitaxel and 10-Deacetylbaccatin III. Understanding the relationships between these compounds provides insight into structure-activity relationships that can guide drug development.
Table 2: Comparison of Biological Activities Between Baccatin III and Paclitaxel
The structural differences between these compounds result in distinct biological activities. While paclitaxel is renowned for its microtubule-stabilizing effects that lead to mitotic arrest and subsequent apoptosis, Baccatin III appears to induce apoptosis through mechanisms that can operate independently of cell cycle arrest . This suggests that the core taxane ring structure present in Baccatin III contributes to apoptosis induction, while the side chains present in paclitaxel enhance microtubule binding and cell cycle effects.
Current Research Applications
Current research on Baccatin III focuses on several key areas:
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Understanding its mechanism of action in inducing apoptosis independent of cell cycle arrest
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Exploring its immunomodulatory properties, particularly its effects on MDSCs
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Developing more efficient methods for its isolation or synthesis
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Using it as a starting point for developing novel taxane derivatives with improved properties
The finding that Baccatin III can induce apoptosis independent of cell cycle arrest suggests potential applications in developing anticancer agents that could overcome resistance mechanisms associated with cell cycle checkpoint defects . Additionally, its immunomodulatory properties at low doses suggest possible applications in combination cancer therapies that harness the immune system .
Research has shown that oral administration of Baccatin III at low doses (0.05-0.5 mg/kg) can significantly reduce tumor growth in mouse models . This effect appears to be mediated through inhibition of MDSCs, which are key contributors to tumor-associated immune suppression . The ability of Baccatin III to modulate the immune response at these low doses suggests a potential role in immunotherapy approaches to cancer treatment.
Market and Economic Aspects
While specific market data for Baccatin III is limited in the provided sources, some information is available regarding the import of Baccatin III in China. According to CEIC data, China's import of Baccatin III was reported at 0.000 kg in June 2017, remaining constant from the previous figure of 0.000 kg for November 2016 . This data suggests limited international trade in the pure compound during that period.
The economic value of Baccatin III lies primarily in its role as a precursor for paclitaxel production. Paclitaxel and its derivatives are widely used chemotherapeutic agents with significant market value. The ability to isolate Baccatin III from renewable sources such as yew needles provides a more sustainable and potentially cost-effective production pathway for these important medicines.
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